molecular formula C26H26N4O3 B11588478 2-[(4-methoxybenzyl)amino]-3-{(E)-[(4-methoxybenzyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(4-methoxybenzyl)amino]-3-{(E)-[(4-methoxybenzyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11588478
M. Wt: 442.5 g/mol
InChI Key: JNAJTJADVLNFGB-UHFFFAOYSA-N
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Description

2-[(4-methoxybenzyl)amino]-3-{(E)-[(4-methoxybenzyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidin-4-one core, which is a fused heterocyclic system, and is substituted with methoxybenzyl groups. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxybenzyl)amino]-3-{(E)-[(4-methoxybenzyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzylamine with a suitable pyrido[1,2-a]pyrimidin-4-one precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxybenzyl)amino]-3-{(E)-[(4-methoxybenzyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of catalysts or under basic conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 2-[(4-methoxybenzyl)amino]-3-{(E)-[(4-methoxybenzyl)amino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-methoxybenzyl)amino]-3-{(E)-[(4-methoxybenzyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-[(4-methoxybenzyl)amino]-3-{(E)-[(4-methoxybenzyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both amino and imino functional groups. This combination of features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-3-[(4-methoxyphenyl)methyliminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C26H26N4O3/c1-18-5-4-14-30-25(18)29-24(28-16-20-8-12-22(33-3)13-9-20)23(26(30)31)17-27-15-19-6-10-21(32-2)11-7-19/h4-14,17,28H,15-16H2,1-3H3

InChI Key

JNAJTJADVLNFGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NCC3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC

Origin of Product

United States

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